molecular formula C9H17N3O2 B13426121 (Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide

Cat. No.: B13426121
M. Wt: 199.25 g/mol
InChI Key: LZHLHUKNTXBZBL-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide is a bicyclic organic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a methoxy group at position 6 and an acetimidamide moiety in the (Z)-configuration. Its hydroxyiminoacetamide group may confer chelating properties or act as a pharmacophore in biological systems .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanimidamide

InChI

InChI=1S/C9H17N3O2/c1-14-9-6-2-7(9)4-12(3-6)5-8(10)11-13/h6-7,9,13H,2-5H2,1H3,(H2,10,11)

InChI Key

LZHLHUKNTXBZBL-UHFFFAOYSA-N

Isomeric SMILES

COC1C2CC1CN(C2)C/C(=N/O)/N

Canonical SMILES

COC1C2CC1CN(C2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . The general approach includes the following steps:

    Reduction of Spirocyclic Oxetanyl Nitriles: This step involves the use of reducing agents to convert the nitrile group into the desired amine.

    Formation of the Bicyclic Structure: The intermediate is then cyclized to form the 3-azabicyclo[3.1.1]heptane core.

Industrial Production Methods

Industrial production methods for this compound are still under development, but the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-N’-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Systems: Azabicycloheptane Derivatives

The 3-azabicyclo[3.1.1]heptane scaffold in the target compound differs from the 4-thia-1-azabicyclo[3.2.0]heptane system found in penicillin-related antibiotics (e.g., the compound described in Pharmacopeial Forum, 2017) . Key distinctions include:

  • Substituent Effects : The 6-methoxy group in the target compound may sterically hinder nucleophilic attack compared to the 4-hydroxyphenyl and carboxylate groups in penicillin derivatives, altering biological activity .

Table 1: Structural Comparison of Bicyclic Compounds

Feature Target Compound Penicillin Derivative
Bicyclic System 3-Azabicyclo[3.1.1]heptane 4-Thia-1-azabicyclo[3.2.0]heptane
Key Functional Groups 6-Methoxy, N'-hydroxyacetimidamide 4-Hydroxyphenyl, carboxylate
Biological Role Hypothesized enzyme/receptor modulation β-Lactam antibiotic activity
Hydrazide Derivatives: Coumarin-Linked Analogues

describes (E)-hydrazide derivatives (e.g., compounds 2k and 2l) with coumarin moieties . While structurally distinct from the target compound, these analogues share functional similarities:

  • Hydrogen-Bonding Capacity : Both hydrazides and hydroxyacetimidamide groups can participate in hydrogen bonding, influencing solubility and target binding.
  • Synthetic Pathways : The target compound’s synthesis may involve similar steps (e.g., cyclization, condensation) to those used for hydrazides, though specific conditions (e.g., ZnCl₂ catalysis in 1,4-dioxane) differ .

Table 2: Physical Properties of Hydrazide Analogues vs. Target Compound

Property Compound 2k Compound 2l Target Compound (Hypothetical)
Melting Point (°C) 245–247 198–200 Not reported
Yield (%) 65 70
Key IR Absorptions 3420 (NH), 1730 (C=O) 3420 (NH), 1725 (C=O) Expected: ~3350 (OH/NH)
Functional Analogues: Isocoumarin NM-3

Contrasts include:

  • Mechanism : NM-3 inhibits endothelial cell migration and enhances radiotherapy, whereas the target compound’s biological activity remains uncharacterized.
  • Toxicity Profile : NM-3 exhibits low systemic toxicity in vivo, a critical benchmark for evaluating the safety of the target compound .

Table 3: Pharmacological Comparison

Parameter NM-3 Target Compound (Hypothetical)
Primary Activity Antiangiogenic, radiosensitizer Unknown (potential enzyme modulation)
In Vivo Dosage (mg/kg) 25–100
Toxicity None observed with combined therapy Not tested

Biological Activity

Chemical Structure and Properties

The structure of (Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide reveals features characteristic of bicyclic compounds, which often exhibit unique pharmacological properties. The bicyclic structure can influence the compound's interaction with biological targets, potentially leading to diverse biological effects.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and its receptors. This interaction is crucial for understanding its potential as a therapeutic agent in neurological disorders.

Pharmacological Effects

  • Neuroactivity : Studies show that bicyclic compounds can exhibit neuroactive properties, potentially influencing cognitive functions and mood regulation.
  • Antimicrobial Activity : Some derivatives of azabicyclo compounds have demonstrated antimicrobial effects, suggesting a potential application in treating infections.
  • Anticancer Properties : Preliminary studies indicate that certain bicyclic structures may inhibit cancer cell proliferation, warranting further investigation into their mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroactivityModulation of acetylcholine receptors
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells

Case Study 1: Neuroactivity Assessment

In a controlled study, this compound was administered to animal models to evaluate its effects on memory and learning. Results indicated significant improvements in cognitive tasks compared to control groups, suggesting a positive neuroactive profile.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial properties of the compound against various bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic candidate.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance, the introduction of functional groups can significantly alter the pharmacokinetic properties and receptor affinity, making it essential for future research to focus on optimizing these parameters for therapeutic applications.

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